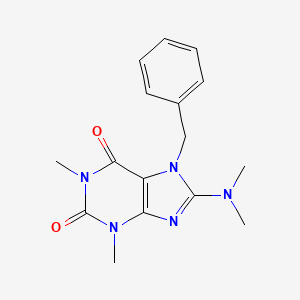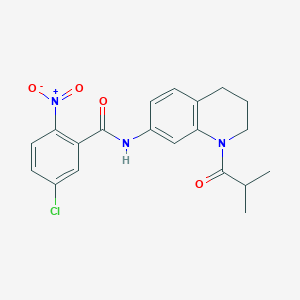
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide, also known as CTN-309, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. CTN-309 belongs to the class of small molecules that can selectively target cancer cells, making it a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Prodrug Potential and Bioreductive Activation : The compound's related analogs, such as 5-nitrofuran derivatives, have been synthesized and studied for their potential as bioreductively activated pro-drug systems. These compounds can be engineered to release therapeutic drugs selectively in hypoxic solid tumors, suggesting a pathway for 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide to act similarly in targeted cancer therapy (Berry et al., 1997).
Structural Analysis and Crystallography
- Crystallographic Studies : Research on isomeric compounds related to 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide, involving hydrogen-bonded cocrystals of nitroquinoline derivatives, showcases the importance of structural analysis in understanding the compound's interactions and stability. Such studies can aid in designing drugs with improved efficacy and reduced side effects by analyzing the crystal structures of similar compounds (Gotoh & Ishida, 2019).
Catalytic and Synthetic Applications
- Catalysis and Synthesis : The synthesis of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide and related compounds involves complex chemical reactions that highlight the compound's role in synthesizing novel heterocyclic compounds. These synthetic pathways are crucial for the development of new pharmaceuticals and materials with specific functions and properties. Studies on the reductive chemistry of nitrobenzamides, for example, provide insights into the electron-affinic properties of such compounds and their potential applications in medicinal chemistry (Palmer et al., 1995).
Potential Biological and Pharmacological Applications
- Biological Reduction and Drug Design : The compound's structural and chemical properties suggest its suitability for investigation as a prodrug, where its bioreductive cleavage in hypoxic conditions could be leveraged to release active pharmaceutical agents selectively within the body. This property is particularly relevant in the context of cancer treatment, where targeting hypoxic tumor cells without affecting healthy tissue is a significant challenge. The research into nitroaromatic compounds as bioreductively activated substrates offers a foundation for exploring such applications (Burke et al., 2011).
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12(2)20(26)23-9-3-4-13-5-7-15(11-18(13)23)22-19(25)16-10-14(21)6-8-17(16)24(27)28/h5-8,10-12H,3-4,9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILPIFWONGLESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2537497.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)
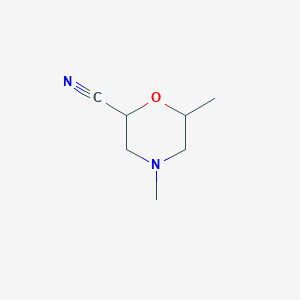
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537500.png)

![2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride](/img/structure/B2537503.png)
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)


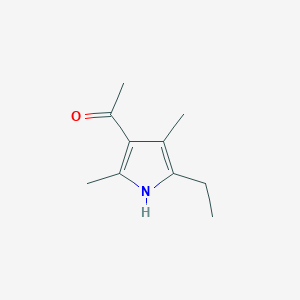
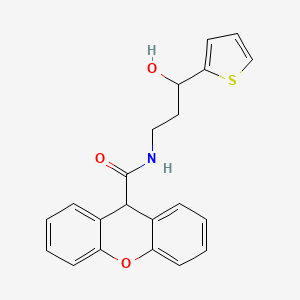
![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)
